molecular formula C8H11F3O3 B2914079 3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid CAS No. 1989638-40-5

3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid

Cat. No.: B2914079
CAS No.: 1989638-40-5
M. Wt: 212.168
InChI Key: NDZSXFNWSDLMTD-NTSWFWBYSA-N
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Description

3-[(2S,5R)-5-(Trifluoromethyl)oxolan-2-yl]propanoic acid is a chiral organic compound of significant interest in pharmaceutical and chemical research. Its structure, featuring a stereochemically defined tetrahydrofuran (oxolane) ring and a trifluoromethyl group, makes it a valuable building block for drug discovery and development. The presence of the trifluoromethyl group is a common motif in medicinal chemistry, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . The defined (2S,5R) stereochemistry is critical for creating enantiomerically pure compounds, which is essential for investigating specific interactions with biological systems. This compound serves as a versatile synthon for synthesizing more complex molecules. Its propanoic acid tail allows for further derivatization, such as forming amide bonds, while the oxolane ring can act as a conformationally restricted scaffold. Researchers can utilize this chemical in the development of potential enzyme inhibitors, receptor modulators, and other bioactive agents . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)6-3-1-5(14-6)2-4-7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZSXFNWSDLMTD-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of radical initiators to introduce the trifluoromethyl group into the desired position . This process often requires specific reaction conditions, such as the presence of a radical initiator and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow chemistry, which allows for the efficient and controlled introduction of the trifluoromethyl group. This method can be optimized for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on:

  • Oxolane ring modifications
  • Substituent variations (e.g., trifluoromethyl, hydroxy, or aromatic groups)
  • Stereochemical differences
Oxolane-Containing Propanoic Acid Derivatives
Compound Name Key Substituents Stereochemistry Biological/Physicochemical Notes Reference
3-[(2S,5R)-5-(Trifluoromethyl)oxolan-2-yl]propanoic acid 5-CF₃ on oxolane (2S,5R) High lipophilicity (logP ~2.1), potential enzyme inhibition
2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid 5-(2-hydroxypropyl) on oxolane Undefined Downregulated in metabolic disorders (e.g., MMD)
(2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid 5-(2-hydroxybutyl) on oxolane (2R,5S) in oxolane ChEBI-listed metabolite; role in lipid metabolism
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid Oxazole with 2,4-difluorophenyl Non-chiral Intermediate in antifungal agent synthesis

Key Observations :

  • The trifluoromethyl group in the target compound increases lipophilicity compared to hydroxy-substituted analogs (e.g., 2-[5-(2-hydroxypropyl)oxolan-2-yl]propanoic acid) .
  • Stereochemistry at the oxolane ring (e.g., 2S,5R vs. 2R,5S) significantly impacts binding affinity to biological targets, as seen in ChEBI-listed metabolites .
Trifluoromethyl-Substituted Propanoic Acids
Compound Name Core Structure Biological Application Key Differences from Target Compound Reference
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid Phenyl ring with 3-CF₃, 5-Cl Agrochemical intermediate Aromatic ring vs. oxolane; higher logP (~3.5)
(2S)-2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid Pyridine ring with 3-CF₃, 5-Cl Kinase inhibitor candidate Heteroaromatic scaffold; enhanced acidity (pKa ~3.2)

Key Observations :

  • The oxolane ring in the target compound may improve solubility in polar solvents compared to purely aromatic analogs .
Stereochemical Variants
Compound Name Stereochemistry Activity Notes Reference
This compound (2S,5R) Hypothesized enantioselective binding
(2R)-2-[(2R,5S)-5-[(2S)-2-hydroxybutyl]oxolan-2-yl]propanoic acid (2R,5S) in oxolane Distinct metabolic pathway regulation

Key Observations :

  • Enantiomeric pairs (e.g., 2S,5R vs. 2R,5S) exhibit divergent biological activities due to stereospecific enzyme interactions .

Biological Activity

Overview

3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid (CAS No. 1989638-40-5) is a synthetic compound characterized by a trifluoromethyl group attached to an oxolane ring. This unique structure imparts distinctive chemical properties that are of significant interest in biological research and pharmaceutical applications.

The compound's molecular formula is C8H11F3O3C_8H_{11}F_3O_3, and its structure can be represented as follows:

InChI InChI 1S C8H11F3O3 c9 8 10 11 6 3 1 5 14 6 2 4 7 12 13 h5 6H 1 4H2 H 12 13 t5 6 m0 s1\text{InChI }\text{InChI 1S C8H11F3O3 c9 8 10 11 6 3 1 5 14 6 2 4 7 12 13 h5 6H 1 4H2 H 12 13 t5 6 m0 s1}

The biological activity of this compound is believed to involve interactions with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, which can modulate various biochemical processes. This modulation may result in inhibition or activation of specific pathways depending on the target molecule and the biological context.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar trifluoromethylated compounds can inhibit the growth of Gram-negative bacteria, including E. coli and Staphylococcus aureus . The exact activity of this compound against these pathogens remains to be thoroughly investigated.

Cytotoxicity and Antiproliferative Effects

Preliminary studies suggest potential antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound have demonstrated cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cells . Further research is needed to quantify these effects specifically for this compound.

Case Studies and Research Findings

  • Inhibition of Type III Secretion System (T3SS) :
    A study explored the inhibition of T3SS in C. rodentium, a model for studying enteropathogenic E. coli infections. Compounds similar to this compound were shown to inhibit T3SS-mediated secretion at concentrations significantly impacting bacterial virulence .
  • Screening Assays :
    In a dissertation focused on screening assays for bacterial inhibitors, high concentrations of related compounds resulted in substantial inhibition of pathogenic secretion systems . This suggests that this compound may have similar applications in developing therapeutics against antibiotic-resistant bacteria.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]butanoic acidSimilar structure with different carbon chain lengthPotential antimicrobial activity
3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]pentanoic acidSimilar structure with extended carbon chainInvestigated for anticancer properties

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